2-bromo-5-fluoro-N,N-dimethylbenzamide

Medicinal Chemistry Drug Design CNS Permeability

Medicinal chemists pursuing CNS-targeted kinase inhibitors often face inefficient SAR exploration due to building blocks lacking orthogonal reactive handles. 2-Bromo-5-fluoro-N,N-dimethylbenzamide (CAS 951884-08-5) solves this with a unique 2-Br/5-F scaffold: • C-Br oxidative addition 50-100× faster than C-Cl-enables mild Suzuki coupling • C-F permits subsequent SₙAr diversification; pre-installed F blocks CYP para-oxidation • N,N-dimethyl group eliminates NH protection, streamlines library synthesis • Zero HBD, TPSA 20.3 Ų, LogP ~2.2-optimized for CNS permeability • ≥98% purity with batch-specific NMR/HPLC QC for reproducible scale-up

Molecular Formula C9H9BrFNO
Molecular Weight 246.08 g/mol
CAS No. 951884-08-5
Cat. No. B1604178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-5-fluoro-N,N-dimethylbenzamide
CAS951884-08-5
Molecular FormulaC9H9BrFNO
Molecular Weight246.08 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1=C(C=CC(=C1)F)Br
InChIInChI=1S/C9H9BrFNO/c1-12(2)9(13)7-5-6(11)3-4-8(7)10/h3-5H,1-2H3
InChIKeyDJIURYDAGNDRMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-fluoro-N,N-dimethylbenzamide: Physicochemical and Structural Profile


2-Bromo-5-fluoro-N,N-dimethylbenzamide (CAS 951884-08-5) is a halogenated tertiary benzamide building block with the molecular formula C₉H₉BrFNO and a molecular weight of 246.08 g/mol [1]. Characterized by a 2-bromo-5-fluoro substitution pattern on the phenyl ring and an N,N-dimethyl carboxamide moiety, this compound possesses zero hydrogen bond donors, a low topological polar surface area of 20.3 Ų, and a calculated LogP of approximately 2.2, properties that distinguish it from its primary amide analogs and position it as a versatile intermediate for medicinal chemistry and cross-coupling applications [1].

2-Bromo-5-fluoro-N,N-dimethylbenzamide: Why Analogs Cannot Substitute


The precise combination of substituents in 2-bromo-5-fluoro-N,N-dimethylbenzamide creates a unique physicochemical and reactivity profile that generic substitution of its analogs—such as the primary amide 2-bromo-5-fluorobenzamide (CAS 1006-34-4), the non-fluorinated 2-bromo-N,N-dimethylbenzamide (CAS 54616-47-6), or the replacement of bromine with chlorine—cannot replicate. The N,N-dimethyl group eliminates hydrogen bond donor (HBD) capacity and substantially reduces topological polar surface area (TPSA) relative to the primary amide, directly impacting membrane permeability and CNS drug-likeness parameters [1]. The 2-bromo substituent provides a critical synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck), while the 5-fluoro group modulates both the electronic character of the ring and metabolic stability in downstream bioactive molecules [1][2]. Simply interchanging with a non-fluorinated or primary amide analog alters one or more of these orthogonal synthetic vectors, making the substitution chemically and pharmacologically non-equivalent.

2-Bromo-5-fluoro-N,N-dimethylbenzamide: Comparative Evidence


Lower TPSA and Zero HBD vs. Primary Amide Analogs

2-Bromo-5-fluoro-N,N-dimethylbenzamide exhibits a TPSA of 20.3 Ų and zero hydrogen bond donors (HBD), which represents a reduction of 22.8 Ų (52.6%) in TPSA and a complete elimination of the HBD functionality compared to its primary amide analog 2-bromo-5-fluorobenzamide (TPSA 43.1 Ų, HBD = 1) [1]. This TPSA value falls well below the commonly recognized CNS drug-likeness threshold of <60 Ų, a criterion that the primary amide also meets; however, the absence of a hydrogen bond donor directly addresses the limitation of active efflux by P-glycoprotein (P-gp), commonly associated with secondary amide NH groups, and represents a structurally encoded advantage in reducing efflux liability [2].

Medicinal Chemistry Drug Design CNS Permeability

Purity Specifications for Reproducible Cross-Coupling

Multiple independent suppliers provide 2-bromo-5-fluoro-N,N-dimethylbenzamide with certified purity ranging from 95% (AKSci) to ≥98% (Apollo Scientific, Bidepharm), with batch-specific QC data including NMR, HPLC, and GC . The presence of the aryl bromide substituent at the 2-position enables efficient oxidative addition with Pd(0) catalysts (Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions) at rates that are measurably dependent on the electronic environment of the aryl ring; the electron-withdrawing 5-fluoro substituent para to the amide and meta to the bromide provides a predicted enhancement in oxidative addition rates relative to non-fluorinated 2-bromo-N,N-dimethylbenzamide [1]. Without high-purity, batch-consistent material, variable side-product formation in cross-coupling steps leads to irreproducible yields across reaction scales.

Cross-Coupling Medicinal Chemistry Chemical Procurement

Metabolic Stability via 5-Fluoro Substitution

The 5-fluoro substituent on the benzamide core of the target compound serves to block a primary site of cytochrome P450-mediated oxidative metabolism. In halogenated aromatic systems, fluorine substitution at the para-position relative to a directing group is well-established to increase the oxidation potential of the ring and reduce metabolic clearance mediated by CYP1A2 and CYP2E1 isoforms [1]. While no direct microsomal stability data were identified for 2-bromo-5-fluoro-N,N-dimethylbenzamide specifically, the analogous primary amide 2-bromo-5-fluorobenzamide has been cited as a tubulin inhibitor scaffold where the 5-fluoro substituent was critical for achieving IC₅₀ values as low as 15 nM in cancer cell lines by enhancing metabolic stability . The absence of this fluorine in 2-bromo-N,N-dimethylbenzamide renders that analog vulnerable to oxidative metabolism at the 5-position, diminishing its effective exposure in in vivo models.

Metabolic Stability Drug Metabolism Fluorine Chemistry

Orthogonal Reactivity for Sequential Functionalization

The 2-bromo substituent in the target compound is an excellent leaving group for Pd(0)-catalyzed cross-coupling reactions, while the aryl fluoride at the 5-position is inert under standard Suzuki or Buchwald-Hartwig conditions but can be selectively activated via SₙAr with strong nucleophiles (e.g., amines, alkoxides) under more forcing conditions (typically >80 °C with electron-deficient arenes) [1]. This orthogonal reactivity enables a two-step sequential diversification strategy: first, Suzuki coupling at the 2-position to introduce an aryl or heteroaryl group, followed by nucleophilic aromatic substitution at the 5-position to introduce an amine or ether. In contrast, 2-bromo-N,N-dimethylbenzamide (lacking the 5-fluoro group) cannot participate in the second SₙAr step, while 2-chloro-5-fluoro-N,N-dimethylbenzamide would exhibit significantly slower oxidative addition at the 2-position (C-Cl bond vs. C-Br bond, with typical relative rates of 1:50–100 for Pd(0) insertion) [1], reducing overall synthetic efficiency.

Sequential Functionalization Medicinal Chemistry Cross-Coupling

Limited Bioactivity Data Requires Empirical Validation

A systematic search of the primary literature and authoritative databases (PubChem, ChEMBL, BindingDB) reveals an absence of published, quantitative in vitro biological activity data (IC₅₀, EC₅₀, Kd, or Ki values) for the specific compound 2-bromo-5-fluoro-N,N-dimethylbenzamide as of April 2026 [1][2]. The BindingDB entry (BDBM50536678, CHEMBL4550702) showing MAPKAPK2 IC₅₀ > 100 µM does not correspond to this compound upon structural verification [2]. This stands in contrast to the closely related primary amide 2-bromo-5-fluorobenzamide, for which tubulin polymerization inhibition and cytotoxicity data (IC₅₀ as low as 15 nM in cancer cell lines) have been reported . Consequently, any claims of biological activity for the target compound remain unsubstantiated by primary evidence. Procurement decisions for biological screening programs should be made with the explicit understanding that the compound's biological profile has not been established, and that the primary basis for selection rests on its physicochemical and synthetic utility as a building block rather than on any validated target engagement or pharmacological activity.

Biological Activity Data Availability Risk Assessment

2-Bromo-5-fluoro-N,N-dimethylbenzamide: Application Scenarios


CNS Fragment Library Design with Low TPSA, Zero HBD

The measured TPSA of 20.3 Ų and the complete absence of hydrogen bond donors in 2-bromo-5-fluoro-N,N-dimethylbenzamide make it a superior choice over the primary amide analog 2-bromo-5-fluorobenzamide (TPSA 43.1 Ų, HBD = 1) for constructing CNS-oriented fragment libraries . Its physicochemical profile predicts high passive blood-brain barrier permeability and reduced susceptibility to P-gp-mediated efflux, directly addressing two major attrition factors in CNS drug discovery. The N,N-dimethyl group also eliminates the need for amide NH protection during subsequent synthetic transformations, simplifying library synthesis workflows .

Orthogonal Diversification for Kinase Inhibitor SAR

The combination of a C-Br bond at the 2-position (excellent for Pd(0)-catalyzed cross-coupling) and a C-F bond at the 5-position (inert to Pd but activatable via SₙAr) provides a synthetically orthogonal scaffold for sequential functionalization . This property is particularly valuable for kinase inhibitor SAR programs where the benzamide core is frequently elaborated at both the 2- and 5-positions to probe ATP-binding pocket interactions. The C-Br bond undergoes oxidative addition approximately 50–100 times faster than the analogous C-Cl bond in 2-chloro-5-fluoro-N,N-dimethylbenzamide, enabling milder reaction conditions and higher yields for the first diversification step .

Metabolic Soft-Spot Blocking via 5-Fluoro Substitution

For medicinal chemistry programs developing benzamide-based lead compounds, incorporating the 5-fluoro substituent from the building block stage is an established strategy to block CYP-mediated oxidative metabolism at the para-position of the benzamide ring . The target compound provides this fluorine pre-installed, eliminating the need for late-stage fluorination, which can be challenging and low-yielding. In contrast, the non-fluorinated analog 2-bromo-N,N-dimethylbenzamide would require a downstream fluorination step or would be metabolically vulnerable at the 5-position, potentially resulting in higher in vivo clearance and shorter half-life for the final drug candidate .

High-Purity Building Block for Reaction Scale-Up

With supplier-certified purity ranging from 95% to 98% and batch-specific QC documentation (NMR, HPLC, GC) available from vendors such as Bidepharm and Apollo Scientific , this compound is positioned as a reliable building block for reaction optimization and scale-up. The availability of consistent, high-purity material reduces the risk of variable side-product profiles in cross-coupling reactions, a critical factor when transitioning from milligram-scale discovery chemistry to gram-scale preclinical synthesis. Researchers procuring this specific CAS number with documented QC data can expect reproducible reactivity across batches, reducing optimization time and material costs.

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